

An In-depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol

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Compound of Interest

Compound Name: (4-Methoxy-3-Methylphenyl)Methanol

Cat. No.: B049793

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For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **(4-Methoxy-3-Methylphenyl)methanol**, also known as 4-Methoxy-3-methylbenzyl alcohol. The document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its reactivity and potential applications, and provides critical safety and handling information. This molecule serves as a functionalized aromatic building block in organic synthesis, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and materials science.

Core Compound Identification and Properties

(4-Methoxy-3-Methylphenyl)methanol is a substituted aromatic alcohol. Its structure consists of a benzene ring functionalized with a hydroxymethyl (-CH₂OH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group.

- CAS Number: 114787-91-6[1]
- Molecular Formula: C₉H₁₂O₂[2]

- IUPAC Name: **(4-methoxy-3-methylphenyl)methanol**[\[2\]](#)
- Common Synonyms: 4-Methoxy-3-methylbenzyl alcohol[\[2\]](#)

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |
|--------------------------------|---------------------|---------------------|
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Solid | |
| Topological Polar Surface Area | 29.5 Å ² | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approach: Reduction of 4-Methoxy-3-methylbenzaldehyde

A prevalent and reliable method for synthesizing primary benzyl alcohols is the reduction of the corresponding benzaldehyde derivative. In this case, **(4-Methoxy-3-Methylphenyl)methanol** is efficiently prepared by the chemical reduction of 4-Methoxy-3-methylbenzaldehyde.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation in a laboratory setting. Its selection is based on several key factors:

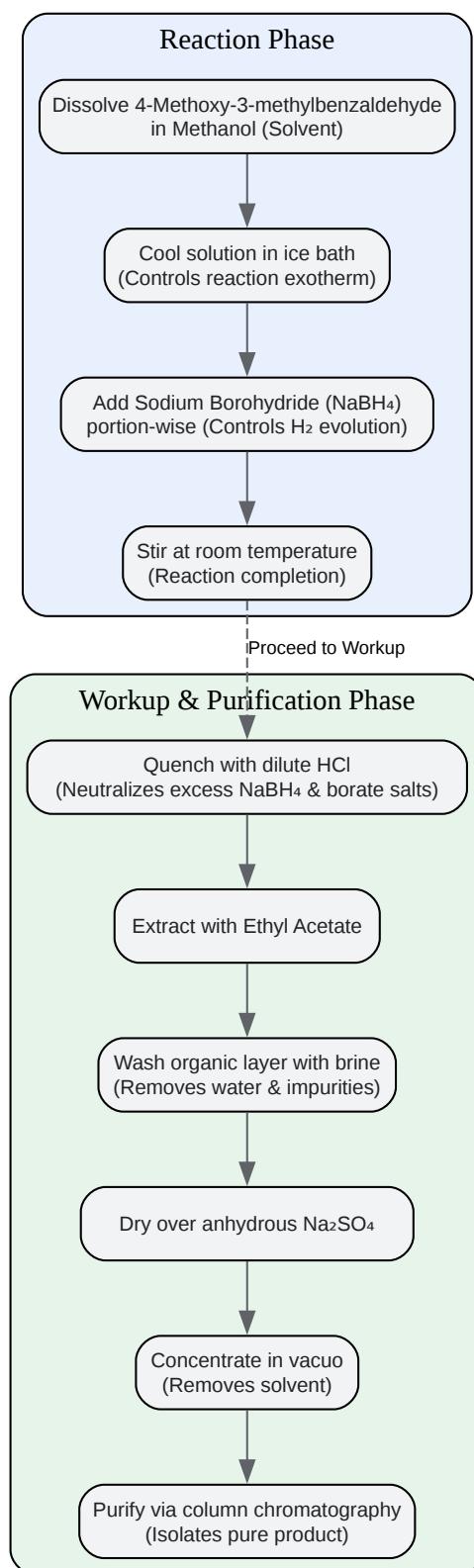
- **Chemoselectivity:** NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present on the aromatic ring or in more complex substrates.

- Operational Simplicity: The reaction can be conducted under ambient conditions in protic solvents like methanol or ethanol, which are effective at both dissolving the aldehyde and quenching the reaction.
- Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH_4), NaBH_4 is significantly safer to handle, as it does not react violently with moisture or protic solvents.

The overall reaction proceeds via the nucleophilic addition of a hydride ion (H^-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and workup process.

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Caption: Workflow for the synthesis of **(4-Methoxy-3-Methylphenyl)methanol**.

Chemical Reactivity

The reactivity of **(4-Methoxy-3-Methylphenyl)methanol** is governed by its primary alcohol and electron-rich aromatic ring functionalities.

- Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.
- Aromatic Ring: The electron-donating effects of the methoxy and methyl groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic synthesis. While specific drug development pipelines involving **(4-Methoxy-3-Methylphenyl)methanol** are not extensively published, its utility can be inferred from the common applications of its structural class.

- Synthetic Intermediate: This compound is primarily a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the substituted benzyl moiety into larger, more complex molecules. This is a common strategy in the synthesis of natural products and pharmaceutical agents.^[3]
- Fragment-Based Drug Discovery: As a well-defined molecular fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD). The methoxy and methyl substitutions provide specific steric and electronic properties that can be explored for binding interactions with biological targets.
- Applications of the Benzyl Alcohol Motif: The broader class of benzyl alcohols is found in various applications, including use as preservatives in pharmaceutical formulations, solvents in coatings, and precursors in the synthesis of fragrances and flavors.^[4]

Safety and Handling

Hazard Identification

(4-Methoxy-3-Methylphenyl)methanol is classified as a hazardous substance and requires careful handling.

- Signal Word: Warning
- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H317: May cause an allergic skin reaction.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory when handling this compound.

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace.
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol provides a self-validating, step-by-step methodology for the synthesis of **(4-Methoxy-3-Methylphenyl)methanol**.

Objective: To synthesize **(4-Methoxy-3-Methylphenyl)methanol** from 4-Methoxy-3-methylbenzaldehyde with high purity.

Materials:

- 4-Methoxy-3-methylbenzaldehyde (1.0 eq)
- Sodium borohydride (NaBH_4) (1.5 eq)
- Methanol (anhydrous)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (Brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- TLC plates (silica gel 60 F_{254})

Procedure:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

- Causality: Methanol is an excellent solvent for both the starting material and the borohydride reagent.
- Reduction:
 - Cool the flask in an ice-water bath to 0 °C.
 - Causality: Cooling the reaction controls the initial exotherm and moderates the rate of hydrogen gas evolution that occurs from the reaction of NaBH₄ with the solvent.
 - Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.
 - Causality: Portion-wise addition is a critical safety measure to prevent a rapid, uncontrolled evolution of hydrogen gas.
- Reaction Monitoring & Completion:
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
 - Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.
 - Self-Validation: TLC provides an in-process check to ensure the starting material has been fully consumed before proceeding to the workup, preventing contamination of the final product.
- Workup and Quenching:
 - Cool the flask again in an ice bath and slowly add 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
 - Causality: The acid quenches any unreacted NaBH₄ and neutralizes the borate ester intermediates, making the product extractable.
 - Remove the methanol under reduced pressure using a rotary evaporator.

- Extraction and Isolation:
 - To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
 - Causality: The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction.
 - Wash the combined organic layers with brine (1x).
 - Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification:
 - Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
 - Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **(4-Methoxy-3-Methylphenyl)methanol** as a solid.

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